REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:6]=[CH:5][CH2:4][CH:3]=1.[CH3:7][C:8]([CH3:10])=O.N1CCCC1.OP(O)(O)=O>C(O)C>[CH3:1][C:2]1[CH:3]=[CH:4][C:5](=[C:8]([CH3:10])[CH3:7])[CH:6]=1
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
CC1=CCC=C1
|
Name
|
|
Quantity
|
126 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
142 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
aq. solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with hexane (3×150 mL)
|
Type
|
WASH
|
Details
|
washed with water until neutral pH
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled at 70° C./60 mmHg
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |